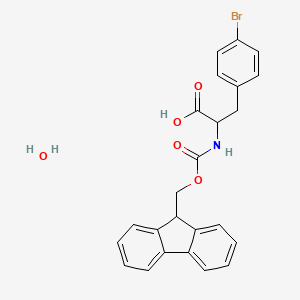
3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-phe(4-Br)-OH, also known as fluorenylmethyloxycarbonyl-4-bromo-D-phenylalanine, is a derivative of phenylalanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, making it a valuable tool in the field of organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-phe(4-Br)-OH typically involves the protection of the amino group of 4-bromo-D-phenylalanine with the Fmoc group. This can be achieved through the reaction of 4-bromo-D-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production of Fmoc-D-phe(4-Br)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Fmoc-D-phe(4-Br)-OH undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are usually carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Deprotection Reactions: Piperidine is the most commonly used reagent for Fmoc deprotection. The reaction is typically performed at room temperature.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of Fmoc-D-phe(4-Br)-OH.
Deprotection Reactions: The major product is 4-bromo-D-phenylalanine, with the Fmoc group removed.
科学研究应用
Fmoc-D-phe(4-Br)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of peptide-based materials and nanostructures.
作用机制
The mechanism of action of Fmoc-D-phe(4-Br)-OH involves the protection and deprotection of the amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. The deprotection step involves the removal of the Fmoc group under basic conditions, revealing the free amino group for further reactions.
相似化合物的比较
Similar Compounds
Fmoc-D-phe-OH: Lacks the bromine atom on the phenyl ring.
Fmoc-L-phe(4-Br)-OH: Contains the L-isomer of phenylalanine instead of the D-isomer.
Boc-D-phe(4-Br)-OH: Uses the tert-butyloxycarbonyl (Boc) group for protection instead of the Fmoc group.
Uniqueness
Fmoc-D-phe(4-Br)-OH is unique due to the presence of the bromine atom on the phenyl ring, which allows for further functionalization through substitution reactions. Additionally, the use of the Fmoc group provides selective deprotection under mild conditions, making it a valuable tool in peptide synthesis.
属性
分子式 |
C24H22BrNO5 |
|---|---|
分子量 |
484.3 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid;hydrate |
InChI |
InChI=1S/C24H20BrNO4.H2O/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21;/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28);1H2 |
InChI 键 |
NBCKTTGHBAQTGH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)Br)C(=O)O.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















